molecular formula C15H13ClN2S B2378413 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole CAS No. 63208-73-1

2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

Cat. No.: B2378413
CAS No.: 63208-73-1
M. Wt: 288.79
InChI Key: OYHWMTSOUDBGCE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that combines the structural features of imidazole and benzothiazole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Mechanism of Action

Target of Action

The primary target of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with its target, EGFR, by binding to it This binding inhibits the activity of the receptor, preventing it from triggering the signal transduction cascades that lead to DNA synthesis and cell proliferation

Biochemical Pathways

The compound’s action affects the EGFR tyrosine kinase inhibitor pathway . This pathway is involved in the regulation of cell growth and proliferation. By inhibiting EGFR, the compound prevents the activation of this pathway, thereby inhibiting cell growth and proliferation.

Result of Action

The molecular and cellular effects of the compound’s action are likely to include the inhibition of cell growth and proliferation, given its action on the EGFR pathway . This could potentially make the compound useful in the treatment of cancers that involve overactive EGFR signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole typically involves a multi-step process. One common method includes the cyclization of 2-aminobenzothiazole with an appropriate aldehyde and a source of nitrogen, such as ammonium acetate, under reflux conditions. The reaction is often carried out in a polar solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)benzothiazole
  • 5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazole
  • 2-(4-Methylphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

Uniqueness

2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is unique due to its combined structural features of imidazole and benzothiazole, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c16-11-7-5-10(6-8-11)12-9-18-13-3-1-2-4-14(13)19-15(18)17-12/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHWMTSOUDBGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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